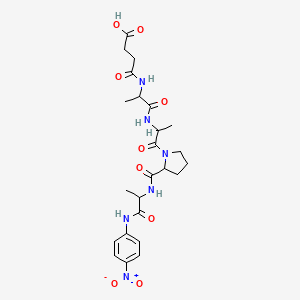

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Succinyl-DL-alanyl-DL-alanyl-DL-prolyl-DL-alanine p-nitroanilide, également connu sous le nom de Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA, est un substrat peptidique synthétique. Il est couramment utilisé dans les dosages biochimiques pour détecter l'activité de protéases spécifiques, telles que la prolyl endopeptidase. Ce composé est particulièrement précieux dans les milieux de recherche en raison de sa capacité à libérer du p-nitroaniline lors du clivage enzymatique, qui peut être mesuré spectrophotométriquement.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA implique le couplage étape par étape des acides aminés en utilisant la synthèse peptidique en phase solide (SPPS). Le processus commence généralement par la fixation du premier acide aminé à une résine, suivie de l'ajout séquentiel d'acides aminés protégés. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour assurer un rendement et une pureté élevés. Le processus implique des mesures rigoureuses de contrôle de la qualité, y compris la spectrométrie de masse et la HPLC, pour confirmer l'identité et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA subit principalement une hydrolyse enzymatique. Cette réaction est catalysée par des protéases spécifiques, ce qui entraîne le clivage de la liaison peptidique et la libération de p-nitroaniline.

Réactifs et conditions courants

L'hydrolyse enzymatique de this compound nécessite généralement la présence d'une protéase telle que la prolyl endopeptidase. La réaction est réalisée dans une solution tamponnée, souvent à un pH optimal pour l'activité de l'enzyme. Les tampons courants comprennent le tampon phosphate salin (PBS) et le tampon HEPES.

Principaux produits formés

Le principal produit formé à partir de l'hydrolyse enzymatique de this compound est le p-nitroaniline, qui présente une couleur jaune et peut être quantifié par spectrophotométrie.

Applications de recherche scientifique

This compound est largement utilisé dans la recherche scientifique pour diverses applications :

Biochimie : Il sert de substrat pour détecter et quantifier l'activité des protéases, en particulier la prolyl endopeptidase.

Biologie moléculaire : Le composé est utilisé dans les études de cinétique enzymatique pour comprendre les mécanismes catalytiques des protéases.

Médecine : La recherche impliquant this compound contribue au développement de tests diagnostiques pour les maladies liées à l'activité des protéases.

Industrie : Le composé est utilisé dans les processus de contrôle de la qualité pour assurer l'activité et la stabilité des enzymes protéases utilisées dans les applications industrielles.

Mécanisme d'action

Le mécanisme d'action de this compound implique sa reconnaissance et son clivage par des protéases spécifiques. La protéase se lie au substrat peptidique et catalyse l'hydrolyse de la liaison peptidique, entraînant la libération de p-nitroaniline. Cette réaction peut être surveillée spectrophotométriquement, fournissant une mesure quantitative de l'activité de la protéase.

Applications De Recherche Scientifique

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA is widely used in scientific research for various applications:

Biochemistry: It serves as a substrate for detecting and quantifying the activity of proteases, particularly prolyl endopeptidase.

Molecular Biology: The compound is used in enzyme kinetics studies to understand the catalytic mechanisms of proteases.

Medicine: Research involving this compound contributes to the development of diagnostic assays for diseases related to protease activity.

Industry: The compound is utilized in quality control processes to ensure the activity and stability of protease enzymes used in industrial applications.

Mécanisme D'action

The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA involves its recognition and cleavage by specific proteases. The protease binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond, resulting in the release of p-nitroaniline. This reaction can be monitored spectrophotometrically, providing a quantitative measure of protease activity.

Comparaison Avec Des Composés Similaires

Composés similaires

Suc-Ala-Ala-Pro-Phe-pNA : Un autre substrat peptidique utilisé pour détecter l'activité de la chymotrypsine.

Suc-Ala-Ala-Pro-Leu-pNA : Utilisé pour mesurer l'activité de l'élastase et d'autres protéases.

Suc-Ala-Ala-Val-Ala-pNA : Un substrat pour diverses protéases, y compris la trypsine et la chymotrypsine.

Unicité

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA est unique en raison de sa reconnaissance spécifique par la prolyl endopeptidase. Cette spécificité en fait un substrat idéal pour étudier l'activité et l'inhibition de cette enzyme particulière, ce qui n'est pas aussi efficacement réalisé avec d'autres composés similaires.

Propriétés

IUPAC Name |

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O9/c1-13(25-19(31)10-11-20(32)33)21(34)27-15(3)24(37)29-12-4-5-18(29)23(36)26-14(2)22(35)28-16-6-8-17(9-7-16)30(38)39/h6-9,13-15,18H,4-5,10-12H2,1-3H3,(H,25,31)(H,26,36)(H,27,34)(H,28,35)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQHAQUESIKHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)

![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)